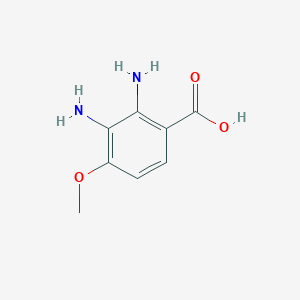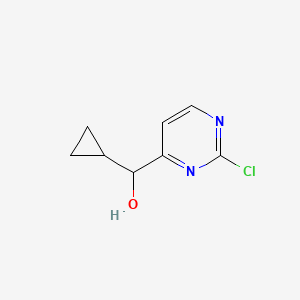![molecular formula C28H27F2N5O4 B8639682 (1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)
(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 is a complex organic molecule featuring a phthalazinone core structure This compound is notable for its unique combination of functional groups, including a tert-butyl group, a fluorine atom, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to modulation of their activity. For example, the fluorine atom can enhance binding affinity through hydrogen bonding, while the tert-butyl group can increase lipophilicity and membrane permeability .
類似化合物との比較
(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: can be compared with other phthalazinone derivatives, such as:
(1s,2s)-N-(2’-(6-(tert-butyl)-8-chloro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: Similar structure but with a chlorine atom instead of fluorine.
(1s,2s)-N-(2’-(6-(tert-butyl)-8-methyl-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: Similar structure but with a methyl group instead of fluorine.
The uniqueness of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C28H27F2N5O4 |
|---|---|
分子量 |
535.5 g/mol |
IUPAC名 |
(1S,2S)-N-[5-[2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]-2-fluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H27F2N5O4/c1-28(2,3)16-7-14-11-32-35(27(39)23(14)21(30)9-16)24-19(13-36)17(5-6-31-24)15-8-22(26(38)34(4)12-15)33-25(37)18-10-20(18)29/h5-9,11-12,18,20,36H,10,13H2,1-4H3,(H,33,37)/t18-,20+/m1/s1 |
InChIキー |
SEGFWFQHVPYNMS-QUCCMNQESA-N |
異性体SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=NC=CC(=C3CO)C4=CN(C(=O)C(=C4)NC(=O)[C@@H]5C[C@@H]5F)C |
正規SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=NC=CC(=C3CO)C4=CN(C(=O)C(=C4)NC(=O)C5CC5F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([1,1'-Biphenyl]-2-yl)-1H-benzimidazol-2-amine](/img/structure/B8639609.png)
![3,3-diethyl-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8639625.png)











